molecular formula C9H15N B13302224 Methyl(pent-4-en-1-yl)(prop-2-yn-1-yl)amine

Methyl(pent-4-en-1-yl)(prop-2-yn-1-yl)amine

Cat. No.: B13302224
M. Wt: 137.22 g/mol
InChI Key: VAEAIBBGXIWHEK-UHFFFAOYSA-N
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Description

Methyl(pent-4-en-1-yl)(prop-2-yn-1-yl)amine is an organic compound that features both an alkyne and an alkene functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(pent-4-en-1-yl)(prop-2-yn-1-yl)amine typically involves the reaction of pent-4-en-1-ylamine with propargyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or chromatography would be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl(pent-4-en-1-yl)(prop-2-yn-1-yl)amine can undergo various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkene and alkyne groups can be reduced to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas can be employed.

    Substitution: Halogenated compounds and bases like sodium hydride are commonly used.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Methyl(pent-4-en-1-yl)(prop-2-yn-1-yl)amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocycles and other complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl(pent-4-en-1-yl)(prop-2-yn-1-yl)amine involves its interaction with various molecular targets. The alkyne group can form covalent bonds with biological molecules, leading to modifications in their structure and function. This can affect pathways involved in cell signaling, enzyme activity, and other biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole
  • 1,3-Dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one
  • (3E,7E,11E)-3,7,10,10-Tetramethyl-1-(prop-2-yn-1-yl)-1-azacyclododeca-3,7,11-trien-2-one

Uniqueness

Methyl(pent-4-en-1-yl)(prop-2-yn-1-yl)amine is unique due to its dual functionality, featuring both an alkyne and an alkene group. This allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one type of functional group. Its structure also provides opportunities for the development of novel compounds with diverse applications in various fields.

Biological Activity

Methyl(pent-4-en-1-yl)(prop-2-yn-1-yl)amine, a compound with a complex structure, has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a methyl group attached to a pentenyl and propargyl moiety, which may contribute to its biological activity. Understanding the relationship between chemical structure and biological function is crucial in drug design.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, aminopyrrolidinyl phosphonates have been shown to act as potent inhibitors of glycolysis, leading to reduced cell proliferation in various pathogens . The structural similarities suggest that this compound may also possess antimicrobial effects.

2. Antitumor Activity

Compounds with propargyl and alkenyl groups have demonstrated antitumor activity in vitro. For example, derivatives synthesized from carbonylative double cyclization reactions showed significant antiproliferative effects on aggressive cancer cell lines, such as MDA-MB-231 and MDA-MB-468 . This suggests that this compound could potentially inhibit tumor growth through similar mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

Inhibition of Glycolysis: Compounds that inhibit glycolytic enzymes can lead to decreased energy production in cells, which is particularly effective against rapidly dividing cancer cells .

Interaction with Cellular Targets: The presence of multiple functional groups allows for potential interactions with various cellular proteins, which may alter signaling pathways involved in cell growth and survival .

Table 1: Summary of Biological Activities

Activity TypeModel Organism/Cell LineIC50 (µM)Reference
AntimicrobialPlasmodium falciparumNot determined
AntitumorMDA-MB-231 (Breast Cancer)14
Glycolysis InhibitionVarious pathogensNot specified

Case Study: Antitumor Efficacy

In a study examining the antitumor efficacy of related compounds, it was found that modifications in the alkyl chain significantly affected potency. The most active compounds exhibited IC50 values in the micromolar range against aggressive cancer cell lines, indicating that this compound could be optimized for enhanced activity .

Properties

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

N-methyl-N-prop-2-ynylpent-4-en-1-amine

InChI

InChI=1S/C9H15N/c1-4-6-7-9-10(3)8-5-2/h2,4H,1,6-9H2,3H3

InChI Key

VAEAIBBGXIWHEK-UHFFFAOYSA-N

Canonical SMILES

CN(CCCC=C)CC#C

Origin of Product

United States

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